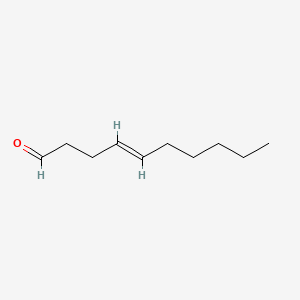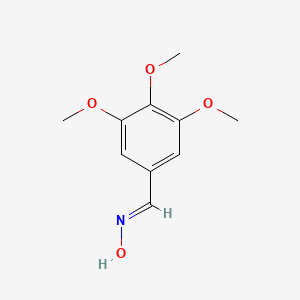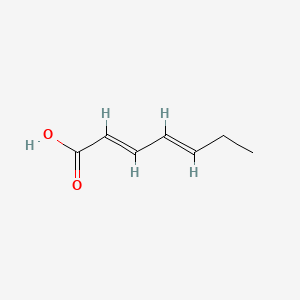
2,4-Heptadienoic acid
Descripción general
Descripción
2,4-Heptadienoic acid is an unsaturated fatty acid that is commonly used as a starting material in organic synthesis. It has a molecular formula of C7H10O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with two double bonds and a carboxylic acid group . The average mass is 126.153 Da and the monoisotopic mass is 126.068077 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be inferred from related compounds like 2,4-Hexadienoic acid .Aplicaciones Científicas De Investigación
Synthesis and Structural Isomerization
- 2,4-Heptadienoic acid and its isomers have been synthesized to investigate the structural requirements of enzymes like maleylacetone cis-trans isomerase. This research provides valuable insights into enzyme-substrate interactions and the mechanisms of isomerization in organic compounds (Feliu & Seltzer, 1985).
Applications in Organometallic Catalysis
- Studies have explored the use of this compound derivatives in organometallic catalysis, particularly in the synthesis of various acids and esters. This research is crucial for understanding reaction mechanisms and improving efficiency in organic synthesis (Bottarelli & Costa, 2008).
Biological Control and Pest Management
- Derivatives of this compound have been identified as male-specific, antennally active volatile compounds in certain beetles, indicating potential applications in biological control of invasive species (Petroski, 2003).
Pharmaceutical and Antibiotic Research
- Some studies have explored the antimicrobial properties of this compound derivatives, contributing to pharmaceutical research and the development of new antibiotics (Narasimhan et al., 2007).
Impact on Microbial Growth
- Research on this compound has also included its influence on the growth of microorganisms, which is vital for understanding its role as a preservative and in food safety (Bell et al., 1959).
Environmental and Atmospheric Studies
- Investigations have been conducted to understand the role of this compound derivatives in atmospheric nanoparticle growth, contributing to our knowledge of environmentalsciences and the impact of organic compounds on air quality (Wang et al., 2011).
Synthesis of Functionalized β-Amino Acids
- The synthesis of functionalized β-amino acids using this compound derivatives has been a key area of research, contributing significantly to the field of organic chemistry and drug design (Davies & Ichihara, 1999).
Use in Food Industry
- Studies on this compound and its isomers have been conducted to understand their role in the flavor profiles of food products, particularly in the decomposition products of oils like soybean oil. This research is important for food science and technology (Hoffmann, 1961).
Propiedades
IUPAC Name |
(2E,4E)-hepta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTGOLDQGRPDNF-VNKDHWASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-86-9, 65518-46-9 | |
| Record name | 2,4-Heptadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadienoic acid, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065518469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-HEPTADIENOIC ACID, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGE8IQ4R52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different isomeric forms of 2,4-heptadienoic acid in enzymatic reactions?
A1: this compound exists as four possible cis-trans isomers: 2(E),4(E)-, 2(Z),4(Z)-, 2(E),4(Z)-, and 2(Z),4(E)-heptadienoic acid. Research has shown that these isomers exhibit different affinities and interactions with enzymes. For instance, maleylacetone cis-trans isomerase, an enzyme involved in bacterial metabolism, demonstrates a unique preference for catalyzing the double isomerization specifically between the 2(E),4(Z) and 2(Z),4(E) isomers of 6-oxo-2,4-heptadienoic acid [, ]. This selectivity highlights the importance of isomeric configuration in enzyme-substrate recognition and catalytic activity.
Q2: How does the structure of this compound derivatives affect their interaction with maleylacetone cis-trans isomerase?
A2: Studies using synthetic analogues of 6-oxo-2,4-heptadienoic acid, including its methyl esters, have provided insights into the structural requirements for interaction with maleylacetone cis-trans isomerase [, ]. The presence of both the 6-oxo function and the carboxyl group appears crucial for binding to the enzyme's active site. Modifications to these functional groups or alterations in the isomeric configuration of the double bonds could significantly impact the enzyme's binding affinity and catalytic efficiency.
Q3: Can this compound derivatives be used as probes to study the mechanism of maleylacetone cis-trans isomerase?
A3: Yes, different isomeric forms of 6-oxo-2,4-heptadienoic acid, its esters, and other synthetic derivatives serve as valuable tools for investigating the catalytic mechanism of maleylacetone cis-trans isomerase [, ]. By analyzing the enzyme's activity and specificity towards various substrate analogues, researchers can gain insights into the enzyme's binding mode, the arrangement of catalytic residues within the active site, and the potential intermediates formed during the isomerization reaction.
Q4: Beyond enzymatic reactions, what other biological activities have been explored for this compound and its derivatives?
A4: Research has explored the potential antifungal activity of this compound homologues []. This investigation is particularly relevant in the context of food preservation, where sorbic acid, a common food preservative, degrades into compounds like 4-oxobut-2-enoic acid, a breakdown product also observed during this compound degradation. Further research is needed to fully characterize the spectrum of activity and potential applications of these compounds as antifungal agents.
Q5: How has this compound been utilized in the biosynthesis of complex natural products?
A5: A derivative of this compound, specifically 2,6-dimethyl-3,5,7-trihydroxy-7-(3′-amino-5′-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG), serves as a crucial intermediate in the biosynthesis of rifamycin, a potent antibiotic []. Scientists have successfully engineered Escherichia coli to produce P8/1-OG through the introduction of genes from various bacterial sources. This achievement highlights the potential for utilizing engineered biosynthetic pathways to generate valuable compounds like P8/1-OG, paving the way for novel drug discovery and development.
Q6: What are the environmental implications of using this compound and its derivatives?
A6: While this compound derivatives show promise in various applications, it is essential to consider their environmental impact. Research on sorbic acid, a related compound, highlights its potential degradation in food systems, particularly in the presence of sulfur dioxide []. This degradation can lead to the formation of byproducts that may have different toxicological profiles and environmental fates. Future research should focus on understanding the degradation pathways of this compound and its derivatives under various environmental conditions and assessing their potential ecotoxicological effects. This information will be crucial for developing sustainable practices for the production, use, and disposal of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



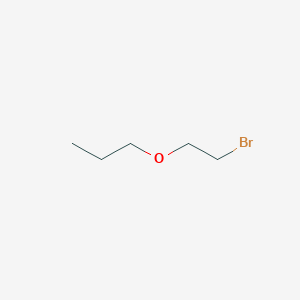
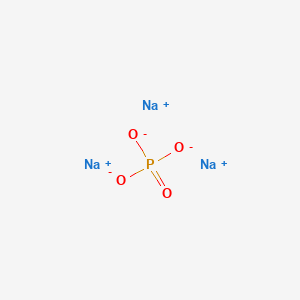



![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)
